molecular formula C16H18O B1280690 4-([1,1'-Biphenyl]-4-yl)butan-1-ol CAS No. 34874-54-9

4-([1,1'-Biphenyl]-4-yl)butan-1-ol

Cat. No. B1280690
CAS RN: 34874-54-9
M. Wt: 226.31 g/mol
InChI Key: RHLVAWHROJGHTG-UHFFFAOYSA-N
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Description

“4-([1,1’-Biphenyl]-4-yl)butan-1-ol” is a complex organic compound. It seems to be related to compounds like 4-Phenyl-1-butanol and 1-Butanol , which are known organic compounds with various applications in the field of chemistry .


Chemical Reactions Analysis

The chemical reactions involving “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure. As a general rule, the presence of the hydroxyl (-OH) group in the butan-1-ol part of the molecule could make it reactive with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure. For instance, 4-Phenyl-1-butanol, a related compound, is known to be a colorless crystal with a molecular weight of 150.218 Da .

Scientific Research Applications

Antituberculosis Activity

4-([1,1'-Biphenyl]-4-yl)butan-1-ol derivatives have been explored for their antituberculosis properties. A specific derivative, 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Tyrosinase Inhibition

Biphenyl-based compounds are clinically significant for various treatments, including hypertension and inflammatory conditions. A study synthesized various biphenyl ester derivatives, showing significant anti-tyrosinase activities. These compounds displayed inhibitions comparable to standard inhibitor kojic acid, suggesting potential pharmaceutical applications (Kwong et al., 2017).

Fluorescence Studies

Novel biphenyl-based acrylate and methacrylate were synthesized for fluorescence studies. Their solubility, color, absorbance, and fluorescence properties were examined in various solvents, indicating potential applications in fluorescence-based technologies (Baskar & Subramanian, 2011).

Antidiabetic Potential

A study on 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1), a compound with antidiabetic potential and challenging aqueous solubility, revealed the formation of a RTC1/HPBCD complex that resulted in improved solubility, maintaining its antidiabetic efficacy (Devine et al., 2020).

Photophysical Properties

Research on biphenyl- and fluorene-based o-carboranyl compounds highlighted how the distortion of biphenyl rings alters photophysical properties, impacting their emission behavior in various states. This study contributes to the understanding of the role of structural factors in photophysical responses (Shin et al., 2017).

Safety And Hazards

The safety and hazards associated with “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure and its intended use. For instance, 1-Butanol, a related compound, is known to be flammable and can cause skin irritation and serious eye damage .

properties

IUPAC Name

4-(4-phenylphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLVAWHROJGHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188429
Record name (1,1'-biphenyl)-4-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,1'-Biphenyl]-4-yl)butan-1-ol

CAS RN

34874-54-9
Record name 4-(4-Biphenylyl)butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034874549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-biphenyl)-4-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BIPHENYLBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPO2HR8FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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